molecular formula C11H11NO B1602461 1-ethyl-1H-indole-5-carbaldehyde CAS No. 944893-74-7

1-ethyl-1H-indole-5-carbaldehyde

Cat. No.: B1602461
CAS No.: 944893-74-7
M. Wt: 173.21 g/mol
InChI Key: WWOYPVXWHICMOY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by an indole ring structure with an ethyl group at the nitrogen atom and an aldehyde group at the 5-position. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Safety and Hazards

The safety information for 1-ethyl-1H-indole-5-carbaldehyde indicates that it has a GHS07 pictogram with a signal word “Warning”. The hazard statements include H317-H319 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Indole derivatives, such as 1-ethyl-1H-indole-5-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used as reactants in the preparation of various compounds with anti-proliferative and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-5-carbaldehyde
  • 1-Propyl-1H-indole-5-carbaldehyde
  • 1-Benzyl-1H-indole-5-carbaldehyde

Comparison: 1-Ethyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-indole-5-carbaldehyde, the ethyl group provides different steric and electronic effects, potentially leading to varied interactions with biological targets .

Properties

IUPAC Name

1-ethylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOYPVXWHICMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589404
Record name 1-Ethyl-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944893-74-7
Record name 1-Ethyl-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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